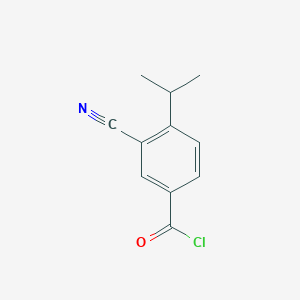
Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate typically involves multi-step organic reactions One common method includes the reaction of isobutyl alcohol with dibutyltin oxide under controlled conditions to form the organotin intermediate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.
化学反応の分析
Types of Reactions
Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The isobutyl and dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学的研究の応用
Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of advanced materials, including coatings and composites.
作用機序
The mechanism of action of Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It may also disrupt cellular membranes, leading to cell lysis and death in microbial organisms.
類似化合物との比較
Similar Compounds
Dibutyltin oxide: A simpler organotin compound used in similar applications.
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Tetramethyltin: Another organotin compound with different alkyl groups.
Uniqueness
Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
特性
CAS番号 |
59571-08-3 |
|---|---|
分子式 |
C24H40O8Sn |
分子量 |
575.3 g/mol |
IUPAC名 |
4-O-[dibutyl-[(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-methylpropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-6(2)5-12-8(11)4-3-7(9)10;2*1-3-4-2;/h2*3-4,6H,5H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
InChIキー |
UDTOFZLPKAWQOU-VGKOASNMSA-L |
異性体SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)OCC(C)C)(OC(=O)/C=C\C(=O)OCC(C)C)CCCC |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
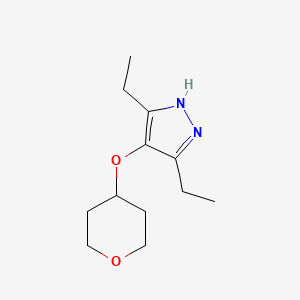
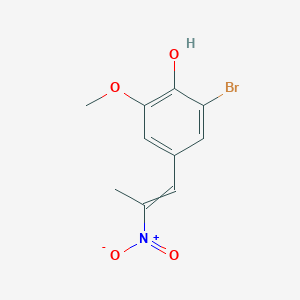
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester](/img/structure/B13954414.png)


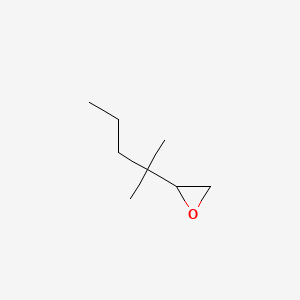

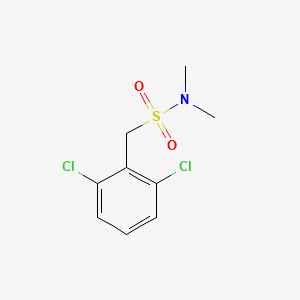
![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)
![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)
